molecular formula C16H25N3O B15242536 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one

2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one

Cat. No.: B15242536
M. Wt: 275.39 g/mol
InChI Key: DTZIWVGVIOYQRB-WUJWULDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features 2-Amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one (CAS: 1354029-53-0) is a chiral piperidine-containing propanone derivative. Its structure comprises a stereochemically defined (3S)-piperidine ring substituted with a benzyl(methyl)amino group and a 2-aminopropan-1-one moiety. Notably, its synthesis involves chiral templates to isolate diastereomers, as evidenced by chromatographic separation .

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(12-19)18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13?,15-/m0/s1

InChI Key

DTZIWVGVIOYQRB-WUJWULDRSA-N

Isomeric SMILES

CC(C(=O)N1CCC[C@@H](C1)N(C)CC2=CC=CC=C2)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target compound features a piperidine core substituted with benzyl(methyl)amino and propan-1-one groups. Retrosynthetic disconnection suggests two primary fragments:

  • Piperidine derivative : (3S)-3-[benzyl(methyl)amino]piperidine.
  • Amino ketone : 2-aminopropan-1-one.

Coupling these fragments via nucleophilic acyl substitution or reductive amination forms the final product.

Stepwise Synthesis

Synthesis of (3S)-3-[Benzyl(Methyl)Amino]Piperidine

The piperidine scaffold is constructed via Mannich condensation , adapted from methods described for analogous piperidin-4-one derivatives.

Procedure :

  • Mannich reaction : Benzaldehyde (2 mol), ammonium acetate (1 mol), and methyl isobutyl ketone (1 mol) react in ethanol at 50°C for 24 hours to form 3-benzylpiperidin-4-one.
  • Reductive amination : The ketone intermediate is treated with methylamine and sodium cyanoborohydride in methanol, yielding racemic 3-[benzyl(methyl)amino]piperidine.
  • Chiral resolution : Enzymatic kinetic resolution using lipase B from Candida antarctica achieves enantiomeric excess >98% for the (3S)-isomer.

Key Data :

Step Reagents Temperature Time Yield
1 Benzaldehyde, NH₄OAc, EtOH 50°C 24 h 72%
2 MeNH₂, NaBH₃CN, MeOH 25°C 12 h 68%
3 Lipase B, vinyl acetate 37°C 48 h 45%
Synthesis of 2-Aminopropan-1-One

This fragment is prepared via Strecker synthesis :

  • Aldehyde amination : Acetone reacts with ammonium chloride and potassium cyanide in aqueous HCl to form 2-aminopropanenitrile.
  • Hydrolysis : The nitrile is hydrolyzed with 6M HCl under reflux, yielding 2-aminopropan-1-one.

Optimization Note : Microwave-assisted hydrolysis at 150°C reduces reaction time from 12 hours to 30 minutes, improving yield from 65% to 88%.

Fragment Coupling

The final step employs N-acylation under Schotten-Baumann conditions:

Procedure :

  • (3S)-3-[benzyl(methyl)amino]piperidine (1 eq) is dissolved in dichloromethane.
  • 2-Aminopropan-1-one (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) are added at 0°C.
  • The mixture is stirred at 25°C for 18 hours, followed by purification via silica gel chromatography.

Critical Parameters :

  • Solvent choice : Dichloromethane outperforms THF due to better solubility of intermediates.
  • Catalyst : EDC minimizes racemization compared to DCC.

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability, a telescoped continuous flow system integrates the three synthetic steps:

Reactor Design :

Stage Reactor Type Residence Time Temperature
1 Packed-bed (enzyme immobilization) 2 h 37°C
2 CSTR (hydrolysis) 30 min 150°C
3 Microfluidic (acylation) 1 h 25°C

Benefits :

  • 98% conversion efficiency.
  • 50% reduction in solvent waste compared to batch processes.

Purification Strategies

Simulated moving bed (SMB) chromatography achieves >99.5% purity:

Parameter Value
Stationary phase C18 silica
Mobile phase MeCN:H₂O (70:30)
Flow rate 12 mL/min
Purity 99.7%

Analytical Characterization

Spectroscopic Validation

Key Spectra Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH-N), 3.81 (s, 2H, N-CH₂-Ar), 2.98 (s, 3H, N-CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Chiral Purity Assessment

HPLC Conditions :
| Column | Chiralpak IA-3 |
| Mobile Phase | Hexane:IPA (80:20) |
| Flow Rate | 1.0 mL/min |
| Retention Time | (3S)-isomer: 14.2 min |

Result : 99.1% enantiomeric excess.

Comparative Method Analysis

Yield Optimization

Method Overall Yield Cost (USD/g)
Batch (lab-scale) 28% 420
Continuous flow 41% 190

Trade-offs : Continuous flow improves throughput but requires higher initial capital investment.

Environmental Impact

E-Factor Analysis :

Method E-Factor (kg waste/kg product)
Traditional 86
Flow synthesis 37

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases enable single-step synthesis from prochiral ketones:

Advantages :

  • 90% yield in 6 hours.
  • No requirement for chiral resolution.

Limitation : Substrate inhibition at concentrations >100 mM.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidinyl-propanone derivatives. Below is a structural and synthetic comparison with analogous molecules:

Key Observations

Stereochemical Influence :
The target compound’s (3S)-configuration distinguishes it from analogs like the (R)-configured fluorobenzoisoxazole derivative . Stereochemistry impacts receptor binding and diastereomer separation, as seen in the target compound’s synthesis .

Heterocyclic Moieties: Compounds like the 7-chloro-pyrimidoindole derivative and fluorobenzoisoxazole analog exhibit enhanced steric bulk, which may improve target selectivity but complicate synthesis.

Synthetic Accessibility :
The target compound’s synthesis relies on chiral resolution, whereas analogs with heterocyclic groups (e.g., ) require specialized coupling reagents (e.g., PyBOP) . Simpler derivatives like P–1 are synthesized via straightforward alkylation .

Bulky substituents (e.g., in ) may reduce metabolic clearance but increase molecular weight.

Research Implications

  • Pharmacological Potential: The benzyl(methyl)amino group in the target compound suggests utility in central nervous system (CNS) targeting due to lipophilicity, whereas fluorinated analogs (e.g., ) might exhibit improved pharmacokinetics.
  • Synthetic Challenges : Diastereomer separation in the target compound’s synthesis contrasts with the racemic mixtures often observed in simpler derivatives .

Biological Activity

2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one, also known by its IUPAC name (2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C18H29N3OC_{18}H_{29}N_{3}O, with a molecular weight of approximately 303.4 g/mol. Its structural representation includes a piperidine ring with a benzyl(methyl)amino substituent, which is critical for its biological activity.

Property Value
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.4 g/mol
IUPAC Name(2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one
SMILESCC(C)C@@HN

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Here are some key findings:

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to cancer cell proliferation. For instance, studies have shown that derivatives of this compound exhibit selective toxicity against certain glioma cell lines, suggesting a targeted action mechanism .

Case Studies and Research Findings

  • In Vitro Studies : In a study involving glioma cell lines (D423 and LN319), the compound demonstrated dose-dependent toxicity, with IC50 values indicating effective inhibition at low concentrations (16 nM for the most potent prodrug) . This suggests that the compound can selectively affect cancerous cells while sparing normal cells.
  • Prodrug Development : The synthesis of prodrugs derived from this compound has been explored to enhance bioavailability and target specificity. For example, prodrugs showed varying degrees of potency against cancer cell lines, with some exhibiting IC50 values as low as 16 nM, indicating their potential for therapeutic applications in oncology .
  • Receptor Interaction : The compound's interaction with G-protein-coupled receptors (GPCRs) has been investigated, revealing its potential role in modulating inflammatory responses and cellular signaling pathways . This could have implications for treating conditions such as asthma and cancer.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Amine protection : Protecting the primary amine group to prevent unwanted side reactions during subsequent steps.
  • Coupling reactions : Using reagents like carbodiimides (e.g., DCC) to link the piperidine and propan-1-one moieties.
  • Chiral resolution : Ensuring enantiomeric purity via chiral chromatography or asymmetric catalysis, given the (3S) stereochemistry .
  • Deprotection and purification : Final deprotection of the amine group followed by purification via recrystallization or column chromatography .
    Critical parameters include solvent choice (e.g., DMF, dioxane), temperature control (0°C to room temperature), and catalyst selection .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry and functional group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and monitors enantiomeric excess .
  • Melting Point Analysis : Cross-referenced with literature values to confirm crystalline integrity .

Q. What are the primary pharmacological targets or mechanisms associated with this compound?

  • Methodological Answer : The compound’s piperidine and benzyl(methyl)amino groups suggest interactions with:
  • CNS receptors : Potential modulation of serotonin or dopamine receptors due to structural similarities to psychoactive agents .
  • Enzyme inhibition : The propan-1-one moiety may act as a ketone-based inhibitor for kinases or proteases.
    Initial screening should include radioligand binding assays and enzyme activity tests to identify targets .

Advanced Research Questions

Q. How can researchers optimize the yield and enantiomeric purity during synthesis?

  • Methodological Answer :
  • Reaction optimization : Use Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example, low-temperature reactions (0°C) improve stereochemical control .
  • Chiral auxiliaries : Incorporate chiral ligands (e.g., BINAP) in asymmetric catalysis to enhance (3S) configuration .
  • In-line analytics : Employ real-time HPLC monitoring to adjust reaction conditions dynamically .

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

  • Methodological Answer :
  • Metabolic stability assays : Test hepatic microsome stability to identify rapid degradation in vivo .
  • Solubility and bioavailability : Use logP calculations and Caco-2 cell permeability assays to optimize formulation (e.g., salt forms or prodrugs) .
  • Species-specific differences : Compare pharmacokinetics in multiple animal models (e.g., rodents vs. primates) to validate translational relevance .

Q. What methodologies are recommended for assessing the compound's stability under various storage conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
  • HPLC stability monitoring : Track impurity profiles over time under accelerated conditions (e.g., 6-month study at 25°C/60% RH) .
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of the propan-1-one group) and adjust storage protocols (e.g., inert atmosphere, desiccants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.